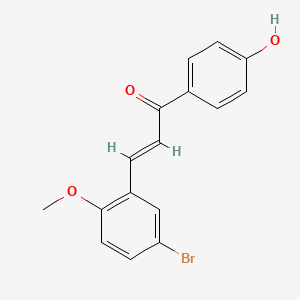
3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one, also known as 5-Bromo-2-methoxybenzyl alcohol, is an organic compound that has been extensively studied for its various applications in the field of chemistry. It is a white crystalline solid with a molecular weight of 246.15 g/mol. This compound has been used as an intermediate in the synthesis of various organic compounds and has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-onethoxybenzyl alcohol has been extensively studied for its various scientific research applications. It has been used as an intermediate in the synthesis of various organic compounds and has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a starting material for the synthesis of a number of heterocyclic compounds, such as pyridines, quinolines, and isoquinolines. In addition, this compound has been used in the synthesis of polymers, such as polyurethanes, polyesters, polyamides, and polycarbonates. Furthermore, it has been used in the synthesis of inorganic compounds, such as boranes, silanes, and phosphanes.
Wirkmechanismus
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-onethoxybenzyl alcohol is believed to involve the formation of an intermediate bromonium ion, which reacts with a nucleophile to form the desired product. The bromonium ion is formed when the bromide anion is attacked by the electrophilic carbon atom of the 5-bromo-2-methoxyphenol molecule. This intermediate bromonium ion then reacts with a nucleophile, such as a hydroxyl group, to form the desired product.
Biochemical and Physiological Effects
3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-onethoxybenzyl alcohol has been studied for its biochemical and physiological effects. Studies have shown that this compound is a weak inhibitor of cytochrome P450 enzymes. This inhibition is thought to be due to the presence of the bromo group, which can interact with the heme iron of the cytochrome P450 enzyme. In addition, this compound has been found to inhibit the activity of the enzyme phospholipase A2, which is involved in the metabolism of fatty acids.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-onethoxybenzyl alcohol in laboratory experiments has several advantages and limitations. One of the main advantages of this compound is that it is relatively inexpensive and easy to obtain, making it an ideal starting material for a variety of synthetic reactions. In addition, it has a relatively low toxicity, making it safe to use in laboratory settings. On the other hand, this compound is a weak inhibitor of cytochrome P450 enzymes, which may limit its use in certain applications. Furthermore, this compound is not soluble in water, which can limit its use in certain reactions.
Zukünftige Richtungen
Given the various applications of 3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-onethoxybenzyl alcohol, there are several potential future directions for research. One potential direction is to explore the use of this compound as a starting material for the synthesis of more complex organic compounds, such as heterocyclic compounds and polymers. In addition, further research could be conducted to explore the potential of this compound to inhibit other enzymes and biochemical pathways. Finally, research could be conducted to explore the potential of this compound to be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Synthesemethoden
3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-onethoxybenzyl alcohol can be synthesized by the reaction of 5-bromo-2-methoxyphenol with ethylene chlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 55-60°C for a period of two hours. The reaction yields a white crystalline product which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-20-16-9-5-13(17)10-12(16)4-8-15(19)11-2-6-14(18)7-3-11/h2-10,18H,1H3/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCQJAUSIVGUQM-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906718.png)
![2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2906719.png)
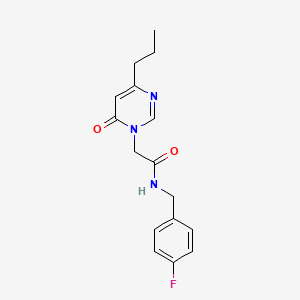
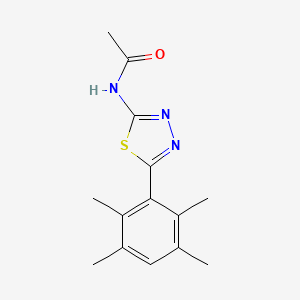
![Lithium 1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2906726.png)

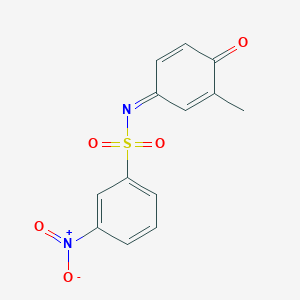
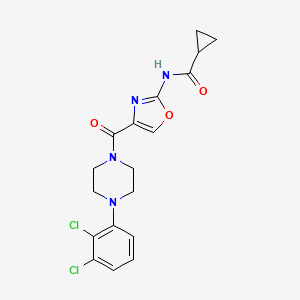
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2906732.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2906733.png)
![N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2906734.png)
![4-(4-Chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2906735.png)
![3'-(3-Fluoro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2906738.png)